molecular formula C17H16N4OS B12034007 5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478257-56-6

5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12034007
CAS No.: 478257-56-6
M. Wt: 324.4 g/mol
InChI Key: SHFDFFMTAMKRIA-WOJGMQOQSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole core with a thiol (-SH) group at position 2. The structure includes:

  • 5-position: A 2-methoxyphenyl group, contributing electron-donating effects via the methoxy substituent.
  • 4-position: A Schiff base formed by condensation of 3-methylbenzaldehyde with the amino group of the triazole precursor.

Schiff base-functionalized triazoles are widely studied for their biological activities (e.g., antimicrobial, anticancer) and coordination chemistry with metal ions .

Properties

CAS No.

478257-56-6

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4OS/c1-12-6-5-7-13(10-12)11-18-21-16(19-20-17(21)23)14-8-3-4-9-15(14)22-2/h3-11H,1-2H3,(H,20,23)/b18-11+

InChI Key

SHFDFFMTAMKRIA-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Hydrazine-Carbon Disulfide Cyclocondensation

This method involves reacting 2-methoxyphenylhydrazine with carbon disulfide under alkaline conditions to form a 1,2,4-triazole-3-thione intermediate. Key parameters include:

Reagents :

  • 2-Methoxyphenylhydrazine (1.0 equiv)

  • Carbon disulfide (1.2 equiv)

  • Potassium hydroxide (2.0 equiv) in ethanol

Conditions :

  • Reflux at 80°C for 6–8 hours

  • Acidification with HCl to pH 2–3 for product precipitation

Yield : 68–72%

Thiosemicarbazide Cyclization

An alternative route employs thiosemicarbazide derivatives cyclized with acetic anhydride:

Reaction Scheme :

2-Methoxyphenylthiosemicarbazide+Acetic anhydrideTriazole-3-thiol+Byproducts\text{2-Methoxyphenylthiosemicarbazide} + \text{Acetic anhydride} \rightarrow \text{Triazole-3-thiol} + \text{Byproducts}

Optimization :

  • Temperature: 120°C

  • Solvent: Dimethylformamide (DMF)

  • Catalytic iodine (0.1 equiv) enhances ring closure efficiency

Schiff Base Formation at Position 4

Introducing the 3-methylbenzylidene moiety requires condensation of the triazole-amine with 3-methylbenzaldehyde:

Standard Condensation Protocol

Steps :

  • Dissolve 5-(2-Methoxyphenyl)-4-amino-4H-1,2,4-triazole-3-thiol (1.0 equiv) in anhydrous ethanol.

  • Add 3-methylbenzaldehyde (1.1 equiv) dropwise.

  • Reflux at 70°C for 4–5 hours with molecular sieves (4Å) to absorb water.

Characterization :

  • FT-IR: Loss of N–H stretch (3350 cm⁻¹), emergence of C=N stretch (1620 cm⁻¹)

  • 1H NMR^1\text{H NMR}: Imine proton at δ 8.3–8.5 ppm

Catalytic Enhancements

Incorporating 10 mol% p-toluenesulfonic acid (PTSA) reduces reaction time to 2 hours and improves yield to 85%.

Comparative Analysis of Synthetic Routes

The table below evaluates three published methodologies for synthesizing the target compound:

MethodStarting MaterialsConditionsYield (%)Purity (%)
Hydrazine-CS₂ route2-Methoxyphenylhydrazine, CS₂KOH/EtOH, reflux7295
Thiosemicarbazide routeThiosemicarbazide, Ac₂ODMF, I₂, 120°C6592
Catalytic PTSA methodPre-formed triazole-3-thiol, AldehydeEtOH, PTSA, reflux8598

Key Observations :

  • The catalytic PTSA method offers superior yield and purity due to accelerated imine formation.

  • Hydrazine-based routes generate stoichiometric salt waste (KCl), complicating purification.

Solvent and Temperature Optimization

Solvent Screening

SolventDielectric ConstantReaction Time (h)Yield (%)
Ethanol24.34.585
Toluene2.48.062
Acetonitrile37.53.078

Ethanol balances polarity and cost-effectiveness, while acetonitrile’s high dielectric constant accelerates kinetics but raises toxicity concerns.

Temperature Profiling

Temperature (°C)Reaction Time (h)Byproduct Formation (%)
606.012
704.58
803.515

70°C minimizes byproducts (e.g., hydrolyzed imine) while maintaining reasonable reaction rates.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) yields needle-shaped crystals suitable for X-ray diffraction. Key crystallographic parameters:

  • Space group : P21/c

  • Unit cell : a = 6.28 Å, b = 11.09 Å, c = 21.11 Å

  • β angle : 92.07°

Chromatographic Methods

Silica gel column chromatography (ethyl acetate/hexane, 1:2) removes unreacted aldehyde and dimeric impurities. HPLC analysis (C18 column, 70% methanol) confirms >98% purity.

Mechanistic Insights

Triazole Ring Formation

The cyclocondensation proceeds via nucleophilic attack of hydrazine nitrogen on electrophilic carbon disulfide, followed by deprotonation and ring closure (Figure 1A).

Schiff Base Kinetics

Imine formation follows second-order kinetics, with rate constants (kk) of 2.3×1032.3 \times 10^{-3} L·mol⁻¹·s⁻¹ in ethanol. The electron-donating methoxy group ortho to the reaction site sterically hinders aldehyde approach, necessitating excess reagent.

Scalability and Industrial Considerations

Pilot-scale trials (500 g batch) identified critical process parameters:

  • Exothermicity : Controlled via gradual aldehyde addition (<0.5 mL/min)

  • Waste Streams : Ethanol recovery (85% efficiency) reduces environmental impact

  • Cost Analysis : Raw materials constitute 68% of total production cost, emphasizing the need for high-yield routes

Emerging Methodologies

Microwave-Assisted Synthesis

Irradiation (300 W, 100°C) reduces reaction time to 15 minutes with comparable yields (83%). Energy savings of 40% reported.

Flow Chemistry Approaches

Continuous flow reactors (residence time 30 min) enhance reproducibility (RSD < 2%) and enable kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Biological Properties

The compound exhibits a range of biological activities which are characteristic of triazole derivatives:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it has been tested against Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger using disc diffusion methods, demonstrating good to moderate activity .
  • Anti-inflammatory Effects : The presence of the thiol group enhances its reactivity, potentially allowing it to interact with biological targets involved in inflammatory processes.
  • Metal Ion Binding : The triazole ring can bind to metal ions, which may inhibit metalloenzymes critical in various biochemical pathways. This property is particularly relevant for drug design aimed at targeting specific enzymes .

Applications in Medicinal Chemistry

The unique structural features of 5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol make it a promising candidate for various therapeutic applications:

Antimicrobial Agents

The compound's effectiveness against microbial strains positions it as a potential lead compound for developing new antimicrobial agents. Its structural modifications can enhance efficacy and reduce resistance development.

Anti-inflammatory Drugs

Given its potential anti-inflammatory properties, further research could explore its application in treating inflammatory diseases. The ability to modulate immune responses through enzyme inhibition could lead to novel therapeutic strategies.

Drug Design and Development

Molecular docking studies suggest that 5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol can effectively interact with enzyme active sites. This interaction is crucial in optimizing binding affinities and understanding mechanisms of action in drug design .

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to DNA and interfere with replication and transcription, contributing to its anticancer properties.

Comparison with Similar Compounds

Yield Comparisons :

  • Methoxy-substituted analogues (e.g., 9d in ) achieve yields of ~80%, while bulkier substituents (e.g., naphthalen-2-yloxy in ) yield 39–83%.
  • Nitro-substituted derivatives (e.g., ) often require longer reaction times but exhibit higher bioactivity.
Physicochemical Properties
  • Melting Points : Methoxy-substituted triazoles generally have lower melting points (e.g., 70–178°C ) compared to nitro- or chloro-substituted analogues (162–198°C ), likely due to reduced crystallinity from the electron-donating methoxy group.
  • Solubility: The 2-methoxy group increases solubility in organic solvents (e.g., DMF, ethanol) but reduces aqueous solubility compared to polar nitro or sulfonamide derivatives .
Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) improve antibacterial activity but may increase toxicity . Methoxy groups balance lipophilicity and solubility, favoring pharmacokinetic profiles .

Schiff Base Flexibility: Bulky aldehydes (e.g., 4-phenoxybenzaldehyde ) reduce yields but enhance metal-chelation capacity. Smaller aldehydes (e.g., 3-methylbenzaldehyde) simplify synthesis but may limit bioactivity .

Biological Activity

5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a triazole derivative known for its diverse biological activities. The compound's unique structural features, including a triazole ring and a thiol group, contribute to its potential applications in medicinal chemistry, particularly in antimicrobial and anti-inflammatory contexts.

Chemical Structure and Properties

  • Molecular Formula : C17H16N4OS
  • SMILES Notation : CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC

The compound features a methoxy group and a benzylidene moiety, which enhance its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. In studies involving 5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol, the compound demonstrated activity against various microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli31.25 μg/mL62.5 μg/mL
Staphylococcus aureus62.5 μg/mL125 μg/mL
Pseudomonas aeruginosa31.25 μg/mL62.5 μg/mL
Candida albicans62.5 μg/mL125 μg/mL

These results suggest that the compound possesses promising antimicrobial properties comparable to other known triazole derivatives .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives is well-documented. The presence of the thiol group in 5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol may enhance its ability to inhibit inflammatory pathways by interacting with key proteins involved in inflammation .

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. Molecular docking studies suggest that it can effectively bind to enzyme active sites, potentially inhibiting their function. This mechanism is crucial for drug design, where understanding binding affinities can optimize therapeutic efficacy .

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial activity of several triazole derivatives, including 5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol. The findings indicated that modifications on the sulfur atom did not significantly alter the antimicrobial properties among the derivatives tested .

Comparative Analysis

A comparative analysis of structurally similar compounds highlighted the unique profile of 5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol:

Compound NameKey FeaturesBiological Activity
5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino) Contains methoxy and thiol groupsAntimicrobial and anti-inflammatory
5-(3-Methoxyphenyl)-4-amino Lacks benzylidene groupAntimicrobial properties
5-(Phenyl)-4-amino Simple phenyl groupBroad-spectrum antibacterial activity

This table illustrates how variations in structure can significantly influence pharmacological properties and applications in medicinal chemistry .

Q & A

Q. What storage conditions ensure compound stability for long-term use?

  • Answer : Store at -20°C in amber vials under N₂/Ar to prevent thiol oxidation. Avoid UV light to minimize isomerization. Regular HPLC monitoring (C18 column, acetonitrile/water) ensures purity. Analogous triazoles showed <5% decomposition over 12 months .

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